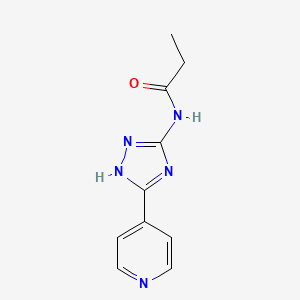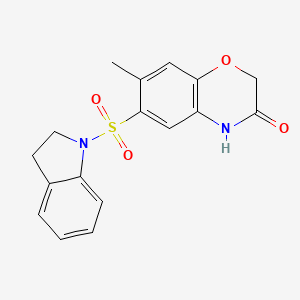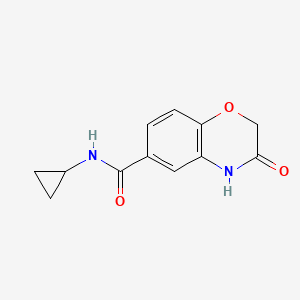![molecular formula C19H19N3O3 B4419325 N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4419325.png)
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide
Vue d'ensemble
Description
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide works by inhibiting the enzyme adenosine kinase, which is responsible for the phosphorylation of adenosine to form adenosine monophosphate (AMP). By inhibiting adenosine kinase, this compound increases the concentration of extracellular adenosine, which has been shown to have anti-inflammatory and anti-tumor effects. In addition, adenosine has been found to play a role in the regulation of neurotransmitter release, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of extracellular adenosine, which has been found to have a variety of biochemical and physiological effects. Adenosine has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It has also been found to play a role in the regulation of neurotransmitter release, which may explain its potential therapeutic effects in neurological disorders. In addition, adenosine has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been extensively studied for its potential therapeutic applications in various diseases, which provides a strong foundation for further research. However, this compound also has several limitations for lab experiments. It has been found to have low solubility in water, which may limit its effectiveness in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide. One potential direction is to investigate its potential use in combination with other therapies for the treatment of cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacological properties, such as solubility and bioavailability, to improve its effectiveness in therapeutic applications. Finally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development.
Applications De Recherche Scientifique
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-8-5-15(11-18(17)25-2)19(23)21-16-6-3-14(4-7-16)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXCYQOWQYJZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419243.png)
![2-[(2-oxo-2-piperidin-1-ylethyl)sulfonyl]benzoic acid](/img/structure/B4419262.png)
![2-(4-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B4419271.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419279.png)

![5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]thio}nicotinonitrile](/img/structure/B4419283.png)
![(4-isopropylphenyl){[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4419284.png)


![3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4419310.png)
![3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole](/img/structure/B4419313.png)
![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419333.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4419352.png)